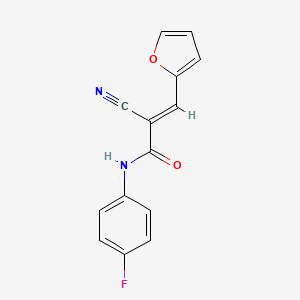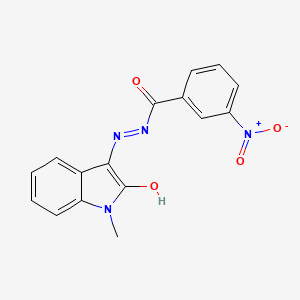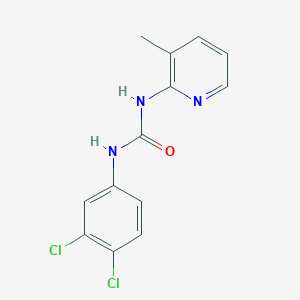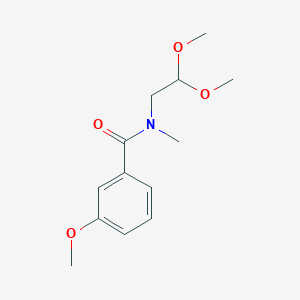
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes and pathways involved in inflammation, cancer, and bacterial growth. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce cell death in cancer cells and inhibit the growth of bacteria by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide in lab experiments include its high potency and specificity towards certain enzymes and pathways. The compound has also been found to be stable and easy to handle in lab settings. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide. One potential direction is to explore its efficacy in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to investigate the potential use of this compound as a therapeutic agent for other diseases such as arthritis and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound exhibits various biochemical and physiological effects and has been found to be stable and easy to handle in lab settings. Further studies are needed to fully understand its mechanism of action and potential toxicity, and to explore its efficacy in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-fluorobenzaldehyde and 2-furylacetonitrile in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then subjected to a reaction with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNNJBUMFIJBA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)






![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)